7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde
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Overview
Description
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde (7-Cl-DHQC) is a synthetic compound that has been widely studied for its potential biomedical applications. This compound has been found to possess a wide range of biochemical and physiological effects, including anti-inflammatory, anti-bacterial, and anti-oxidant activities. In addition, 7-Cl-DHQC has been used in numerous scientific research applications, ranging from drug design to cancer therapy.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : A range of quinoline-8-carbaldehyde compounds have been synthesized using a facile process involving one-pot synthesis reactions. This includes the creation of novel compounds supported by detailed structural analyses using various techniques like IR, NMR, MS, and elemental analysis (Gao et al., 2012).
Chemical Properties and Applications
- Biological Activities : Novel 7-chloroquinoline derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities. These compounds show significant potential in these areas, with some demonstrating strong radical scavenging activity (Abdi et al., 2021).
- Anti-bacterial and Anti-fungal Activities : The anti-bacterial and anti-fungal activities of certain quinoline derivatives have been assessed, with some compounds showing moderate to good activity (Hamidi et al., 2015).
Advanced Synthesis and Evaluation
- Algicidal Activity : Certain novel quinoline derivatives have demonstrated good algicidal activities against specific algal species (Kim et al., 2000).
- Antitumor Activities : Functionalized 1,8-naphthyridine and chromeno[2,3-b]quinoline derivatives have been developed and evaluated for their antiproliferative properties, showing high activities against certain cancer cells (Fu et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde are currently unknown . This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their target proteins via molecular docking .
Pharmacokinetics
Computer-aided molecular modeling studies of similar compounds have suggested good absorption, low toxicity level, and permeability properties .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
properties
IUPAC Name |
7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-12-8(6-15)3-7-4-10-11(5-9(7)14-12)17-2-1-16-10/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUKDHRPKVWTHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC3=NC(=C(C=C3C=C2O1)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601332206 |
Source
|
Record name | 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601332206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26663835 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde | |
CAS RN |
186668-55-3 |
Source
|
Record name | 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601332206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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